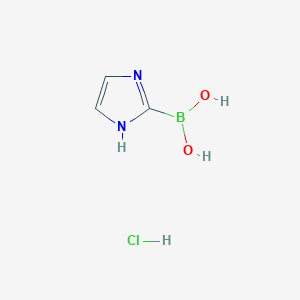

(1H-Imidazol-2-yl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-imidazol-2-ylboronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2,7-8H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLWKWSZBCJCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1H-Imidazol-2-yl)boronic acid hydrochloride chemical properties

Foreword: A Versatile Building Block for Modern Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, the selection of a chemical building block is a critical decision that dictates the potential and efficiency of a synthetic campaign. (1H-Imidazol-2-yl)boronic acid hydrochloride (CAS: 1919022-57-3) has emerged as a reagent of significant interest, bridging the worlds of heterocyclic chemistry and organoboron chemistry. Its structure, combining a Lewis acidic boronic acid moiety with a biologically relevant imidazole core, makes it a powerful tool, particularly in the realm of palladium-catalyzed cross-coupling reactions.

This guide moves beyond a simple datasheet to provide a deep, field-proven perspective on this compound. We will explore not just what it is, but why it behaves the way it does, the challenges it presents, and the validated strategies to harness its full synthetic potential. The insights herein are designed to empower you to design more robust experiments, anticipate potential pitfalls, and ultimately, accelerate your research and development goals.

Core Physicochemical & Structural Properties

A foundational understanding of a reagent's properties is the bedrock of its effective application. This compound is a white crystalline solid that requires careful handling due to its sensitivity.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1919022-57-3 | [2][3][4] |

| Molecular Formula | C₃H₆BClN₂O₂ | [2][3][4] |

| Molecular Weight | 148.36 g/mol | [2][3][4] |

| IUPAC Name | 1H-imidazol-2-ylboronic acid;hydrochloride | [4] |

| SMILES | B(C1=NC=CN1)(O)O.Cl | [2][4] |

| Physical Form | White Crystalline Solid | [1] |

| Purity (Typical) | ≥95% | [5] |

| Solubility | High solubility in water; soluble in various organic solvents. | [1] |

Acidity and Basicity: A Dual-Nature Reagent

The molecule's hydrochloride salt form provides crucial context for its reactivity. The imidazole ring itself is amphoteric. The pyrrolic nitrogen (-NH-) is weakly acidic (pKa of parent imidazole ≈ 14.9), while the imino nitrogen (=N-) is basic (pKa of the conjugate acid of parent imidazole ≈ 7.0).[6] The boronic acid group is a Lewis acid, capable of accepting an electron pair from a base (like hydroxide) to form a more nucleophilic boronate species, a critical step in its most famous application, the Suzuki-Miyaura coupling. The hydrochloride salt ensures that the basic imidazole nitrogen is protonated, enhancing stability and water solubility.

Synthesis and Characterization: From Precursor to Product

While commercially available, understanding the synthesis of this reagent or its precursors provides insight into potential impurities and handling requirements. A common and robust strategy for preparing heteroaryl boronic acids involves the synthesis of a more stable boronic ester intermediate, such as a pinacol ester, which can be deprotected to the boronic acid when needed.

A Validated Synthetic Approach: The Miyaura Borylation

A field-proven method for creating the C-B bond on a heterocyclic ring is the palladium-catalyzed Miyaura borylation. This reaction couples a heteroaryl halide with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound (1919022-57-3) for sale [vulcanchem.com]

- 3. 1919022-57-3 | this compound - Moldb [moldb.com]

- 4. This compound | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1919022-57-3 [sigmaaldrich.com]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1H-Imidazol-2-yl)boronic acid hydrochloride CAS number

An In-depth Technical Guide to (1H-Imidazol-2-yl)boronic acid hydrochloride

This guide provides an in-depth technical overview of this compound, a versatile reagent with significant applications in modern organic synthesis and drug discovery. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and reaction mechanisms of this building block is paramount to leveraging its full potential. This document moves beyond a simple datasheet to offer field-proven insights and detailed protocols, ensuring both theoretical understanding and practical success.

This compound is a bifunctional molecule that combines the unique electronic properties of an imidazole ring with the versatile reactivity of a boronic acid. The imidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] The boronic acid group, once considered potentially toxic, is now recognized for its stability, low toxicity, and broad utility in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base. However, its sensitivity requires specific storage and handling protocols to ensure its integrity.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 1919022-57-3 | [5][6][7] |

| Molecular Formula | C₃H₆BClN₂O₂ | [5][8] |

| Molecular Weight | 148.36 g/mol | [5][9] |

| IUPAC Name | 1H-imidazol-2-ylboronic acid;hydrochloride | [8] |

| Appearance | White crystalline solid | [10] |

| Solubility | High solubility in water; soluble in various organic solvents | [10] |

| Storage Conditions | Store in an inert atmosphere, freezer at -20°C | [5][10] |

| Transportation | Requires cold-chain transportation to prevent degradation | [5][7] |

Table 2: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement | Source |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling | [5] |

| H319: Causes serious eye irritation | P302+P352: If on skin: Wash with plenty of soap and water | [5] |

| H335: May cause respiratory irritation | P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing | [5] |

Synthesis Pathway: A Conceptual Overview

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. While several specific routes may exist, a common conceptual pathway involves the initial formation of a boronic ester intermediate from imidazole, followed by hydrolysis and salt formation. This approach protects the sensitive boronic acid moiety during the initial C-B bond formation.

A generalized three-step synthesis illustrates this principle:

-

Borylation of Imidazole : Imidazole is treated with a boron electrophile, such as a trialkyl borate or a borane complex, often initiated by deprotonation of the imidazole ring.

-

Hydrolysis : The resulting intermediate (e.g., a boronic ester) is carefully hydrolyzed under acidic conditions.

-

Salt Formation : The introduction of hydrochloric acid yields the final, more stable hydrochloride salt product.[10]

Caption: Conceptual workflow for the synthesis of the target compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are fundamental cores of many pharmaceutical agents.[3][11]

The imidazole ring's nitrogen atoms can, however, complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its activity.[12] Therefore, the choice of catalyst, ligand, and base is not arbitrary; it is a carefully considered decision to overcome this challenge and ensure high reaction efficiency. Modern palladium precatalysts, combined with sterically hindered phosphine ligands like SPhos or XPhos, have proven highly effective for coupling nitrogen-rich heterocycles.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide. The selection of a pre-catalyst and a specific base (K₃PO₄) is a deliberate choice to enhance reaction success with this nitrogen-containing substrate.

Objective: To synthesize a 2-aryl-1H-imidazole derivative via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

SPhos Pd G2 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality): The reaction vessel (e.g., a microwave vial or Schlenk flask) is charged with a magnetic stir bar. It is then subjected to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon). This is critical because the Pd(0) species in the catalytic cycle is oxygen-sensitive and can be deactivated through oxidation, halting the reaction.

-

Reagent Addition (Causality): To the vessel, add the aryl bromide, this compound, potassium phosphate, and the SPhos Pd G2 precatalyst. The solids are added first under a positive pressure of inert gas to prevent atmospheric exposure. The precatalyst is chosen for its high activity and stability, which is beneficial for challenging substrates like N-heterocycles.[12]

-

Solvent Degassing and Addition (Causality): The dioxane/water solvent mixture is degassed by sparging with inert gas for 15-20 minutes. The degassed solvent is then added to the reaction vessel via syringe. Removing dissolved oxygen from the solvent is a mandatory step to protect the catalyst throughout the reaction's duration.

-

Reaction Execution (Causality): The vessel is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe.[12]

-

Workup and Purification (Validation):

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Product Validation: The crude product is purified by column chromatography. The final structure and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This analytical validation is non-negotiable and provides definitive proof of a successful synthesis, making the protocol a self-validating system.

Broader Applications and Future Directions

Beyond its cornerstone role in cross-coupling, this compound is a building block with expanding potential:

-

Medicinal Chemistry: The combination of the imidazole scaffold and the boronic acid functional group makes it a highly attractive fragment for library synthesis in the search for new therapeutic agents, including kinase inhibitors and antibacterial compounds.[2][4]

-

Sensing Technologies: The boronic acid moiety can form reversible covalent bonds with diols, such as those found in sugars. This property makes the compound a candidate for developing sensors for glucose and other biologically important polyols.[5]

Future research will likely focus on developing even more efficient catalytic systems for its use and exploring its incorporation into novel molecular architectures for materials science and medicinal applications.[5]

References

-

IMIDAZOLE-2-BORONIC ACID. ChemBK. [Link]

-

Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

-

This compound. PubChem. [Link]

-

Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

-

Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

-

1919022-57-3 | this compound. Moldb. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (1919022-57-3) for sale [vulcanchem.com]

- 6. This compound | 1919022-57-3 [sigmaaldrich.com]

- 7. 1919022-57-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1H-Imidazol-2-yl)boronic acid hydrochloride for Advanced Research

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, characterization, and application of (1H-Imidazol-2-yl)boronic acid hydrochloride. This guide is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their work with this versatile chemical entity.

Introduction: The Strategic Value of Imidazole-Based Boronic Acids

In the landscape of modern synthetic and medicinal chemistry, heterocyclic boronic acids have become indispensable tools. Their utility is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] Within this class of reagents, those incorporating the imidazole scaffold are of exceptional interest. The imidazole ring is a "privileged" structure in pharmacology, appearing in numerous approved drugs and bioactive molecules due to its unique electronic properties and ability to act as a hydrogen bond donor and acceptor.

The conjugation of a boronic acid moiety to this scaffold, specifically at the 2-position, creates (1H-Imidazol-2-yl)boronic acid. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it a more robust and user-friendly reagent.[4] This molecule is not merely a passive building block; its boronic acid group is a reactive handle for covalent modification and can engage in reversible interactions with diols, a property that has been ingeniously exploited in the development of advanced molecular sensors.[5][6][7] This guide will dissect the core attributes of this compound, providing the technical depth necessary for its effective application in demanding research environments.

Molecular Structure and Physicochemical Profile

A foundational understanding of the molecule's structure and properties is critical for predicting its reactivity, designing reaction conditions, and interpreting analytical data.

Core Molecular Structure

This compound features a five-membered imidazole ring functionalized at the C2 position with a boronic acid [-B(OH)₂] group. The hydrochloride salt results from the protonation of an imidazole nitrogen, with a chloride anion balancing the charge. This protonation significantly influences the electronic landscape of the molecule.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below. This data is essential for tasks such as calculating molar equivalents, selecting appropriate solvents, and setting up purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BClN₂O₂ | [8][9][10] |

| Molecular Weight | 148.36 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥95-98% | [9][11] |

| Solubility | Soluble in water | [4] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [4][8] |

Table 1: Key Physicochemical Properties.

Synthesis and Structural Verification

The synthesis of this compound requires a carefully controlled sequence of reactions. Its structural integrity must then be rigorously confirmed through a combination of analytical techniques, creating a self-validating system from synthesis to final product.

Synthetic Strategy & Rationale

A common and effective route involves the directed ortho-metalation of a protected imidazole. The N-H proton of imidazole is acidic and would be quenched by the strong base required for C-H activation; therefore, protection of this nitrogen is a critical first step.

Caption: A generalized workflow for the synthesis of the target compound.

Expertise & Causality Behind Experimental Choices:

-

N-Protection: An acid-labile protecting group like Boc (tert-butyloxycarbonyl) is often chosen. It is robust enough to withstand the strongly basic conditions of lithiation but can be easily removed during the final acidic workup, improving process efficiency.

-

Directed C2-Lithiation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at the C2 position is directed by the adjacent nitrogen atoms. This step is performed at cryogenic temperatures (-78 °C) to prevent side reactions and ensure kinetic control, leading to selective deprotonation at the desired position.

-

Borylation: A trialkyl borate, such as triisopropyl borate [B(O-iPr)₃], serves as the boron electrophile. It readily reacts with the lithiated imidazole intermediate.

-

Acidic Hydrolysis & Deprotection: The final step uses aqueous hydrochloric acid (HCl). This serves a dual purpose: it hydrolyzes the boronate ester intermediate to the desired boronic acid and simultaneously cleaves the N-protecting group, precipitating the final product as its stable hydrochloride salt.

Experimental Protocol: Synthesis

This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scales. All operations should be performed under an inert atmosphere (e.g., Argon) using anhydrous solvents.

-

Protection: Dissolve imidazole (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material. Purify via column chromatography to yield 1-Boc-imidazole.

-

Lithiation & Borylation: Dissolve 1-Boc-imidazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equiv, e.g., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise. Stir at -78 °C for 1 hour. To this solution, add triisopropyl borate (1.2 equiv) dropwise.

-

Workup & Isolation: After adding the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Separate the aqueous layer and wash it with diethyl ether to remove non-polar impurities. Concentrate the aqueous layer under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Structural Verification: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach provides a robust, self-validating confirmation of the molecular structure.

Caption: A logical workflow for the analytical validation of the final product.

-

NMR Spectroscopy: ¹H NMR will confirm the presence of imidazole ring protons, while ¹³C NMR verifies the carbon skeleton. Critically, ¹¹B NMR should show a characteristic signal for the three-coordinate boron atom of the boronic acid, providing unequivocal evidence of successful borylation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which should match the calculated theoretical mass of the molecular ion, confirming the elemental composition (C₃H₆BClN₂O₂).[9]

Core Applications in Drug Discovery and Research

The unique bifunctional nature of this compound makes it a powerful tool in several research domains.

Suzuki-Miyaura Cross-Coupling

This is the quintessential application, used to synthesize 2-aryl imidazoles.[8][12] This reaction class is one of the most frequently used C-C bond-forming reactions in medicinal chemistry.[3][13] The resulting 2-substituted imidazole cores are prevalent in kinase inhibitors, anti-infective agents, and other therapeutic candidates.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Reversible Covalent Chemistry: Sensing and Bioconjugation

The Lewis acidic boron atom readily and reversibly forms cyclic esters with 1,2- or 1,3-diols.[5][6][14] This interaction is the basis for sophisticated molecular sensors, particularly for carbohydrates like glucose.[5][7] Binding of the diol alters the electronic properties of the system, which can be transduced into a fluorescent or electrochemical signal. This same reactivity can be harnessed for bioconjugation, allowing the molecule to be selectively attached to glycoproteins on cell surfaces for imaging or therapeutic delivery.[15]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with reactive chemical reagents.

-

Personal Protective Equipment (PPE): Always handle the compound wearing safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.[17][18] Avoid contact with skin and eyes.[4][16]

-

Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon). For long-term stability, storage in a freezer at -20°C is recommended.[4][8][19] Keep away from strong oxidizing agents and moisture.[20]

Conclusion

This compound is a high-value synthetic intermediate with significant utility in drug discovery, materials science, and chemical biology. Its strategic combination of the biologically significant imidazole core with the versatile boronic acid functional group enables a wide range of chemical transformations and applications. A comprehensive understanding of its synthesis, properties, and handling, as detailed in this guide, is the foundation for leveraging its full potential in advanced scientific research.

References

-

Gao, S., et al. (2014). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

Gao, S., et al. (2014). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

Li, M., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Molecules. Available at: [Link]

-

DiCesare, N., & Lakowicz, J. R. (2002). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics. Available at: [Link]

-

Kuber, A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. Available at: [Link]

-

ChemBK. (2024). IMIDAZOLE-2-BORONIC ACID. Retrieved from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from: [Link]

-

Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? YouTube. Retrieved from: [Link]

-

Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Retrieved from: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from: [Link]

-

da Costa, M. F. B., et al. (2015). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

-

Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. Available at: [Link]

-

Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

AA Blocks. (n.d.). 1H-Imidazol-2-ylboronic acid hydrochloride. Retrieved from: [Link]

-

Horký, P., & Schneider, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

-

Curtis, N. J., & Brown, D. (1980). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound (1919022-57-3) for sale [vulcanchem.com]

- 9. 1919022-57-3 | this compound - Moldb [moldb.com]

- 10. This compound | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aablocks.com [aablocks.com]

- 12. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. carlroth.com [carlroth.com]

- 19. laballey.com [laballey.com]

- 20. wilsonsalt.com [wilsonsalt.com]

(1H-Imidazol-2-yl)boronic acid hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of (1H-Imidazol-2-yl)boronic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed protocol and scientific rationale for the synthesis of this compound, a critical reagent in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Strategic Importance

This compound is a heterocyclic boronic acid derivative of significant value. The imidazole motif is a ubiquitous feature in biologically active molecules, including many approved pharmaceuticals.[1] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction allows for the efficient construction of complex molecular architectures by coupling organoboron compounds with organohalides.[2][3]

The hydrochloride salt form of this reagent enhances its stability and simplifies handling, as free boronic acids can be prone to dehydration, forming cyclic boroxine anhydrides. The synthesis, however, requires careful control over reaction conditions due to the unique electronic properties and bifunctional nature of the imidazole ring. This guide presents a robust and well-rationalized protocol proceeding via a protected imidazole intermediate.

The Synthetic Strategy: A Logic-Driven Approach

The primary challenge in synthesizing (1H-Imidazol-2-yl)boronic acid lies in the selective functionalization of the C-2 position. The imidazole ring possesses an acidic N-H proton that readily reacts with the strong organometallic bases required for C-2 deprotonation. Therefore, a protection-deprotonation-borylation-deprotection sequence is the most reliable and widely applicable strategy.

The core logic is as follows:

-

N-H Protection: The acidic proton on the imidazole nitrogen is masked with a suitable protecting group. This prevents the base from being quenched and directs the deprotonation to the desired carbon atom.

-

Directed Ortho-Metalation (DoM): A strong base, typically an organolithium reagent, is used to selectively abstract the most acidic carbon-bound proton, which is at the C-2 position.

-

Borylation: The resulting C-2 carbanion is trapped with an electrophilic boron source, such as a trialkyl borate, to form a boronate ester intermediate.

-

Hydrolysis & Deprotection: An acidic workup simultaneously hydrolyzes the boronate ester to the desired boronic acid and removes the nitrogen protecting group. Using hydrochloric acid in this step directly affords the target compound as its stable hydrochloride salt.[5][6]

This strategic workflow is visualized in the diagram below.

Caption: Overall workflow for the synthesis protocol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and assumes all operations are conducted by trained personnel using appropriate safety measures.

Safety Precautions:

-

Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

-

Cryogenic temperatures (-78 °C) require the use of a dry ice/acetone bath.

-

Hydrochloric acid is corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Purity | Quantity | Equivalents |

| 1-(Triisopropylsilyl)imidazole | 73565-56-7 | 224.43 | 97% | 5.00 g | 1.0 |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 9.80 mL | 1.1 |

| Triisopropyl borate | 5419-55-6 | 188.08 | 98% | 6.25 g (7.8 mL) | 1.5 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | 100 mL | - |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 4 M in 1,4-dioxane | ~20 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous | 150 mL | - |

Step-by-Step Methodology

Part A: Lithiation and Borylation

-

Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(triisopropylsilyl)imidazole (5.00 g, 22.3 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Stir the solution to ensure complete dissolution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 9.80 mL, 24.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Expert Insight: The triisopropylsilyl (TIPS) group is chosen as a protecting group because it is robust enough for lithiation but can be cleaved under the final acidic conditions. Slow addition of n-BuLi at low temperature is critical to prevent side reactions and ensure selective deprotonation at the C-2 position, which is the most kinetically acidic site.[5]

-

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithio-1-(triisopropylsilyl)imidazole intermediate occurs during this time.

-

Borylation: To the cold solution, add triisopropyl borate (7.8 mL, 33.4 mmol) dropwise via syringe over 15 minutes.

-

Expert Insight: The organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of the borate ester. A slight excess of the borate ensures complete consumption of the lithiated intermediate.

-

Part B: Hydrolysis, Deprotection, and Isolation

-

Warming: After the addition of triisopropyl borate is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).

-

Acidification: Cool the mixture to 0 °C in an ice bath. Cautiously add 4 M HCl in 1,4-dioxane (~20 mL) until the pH of the solution is approximately 1-2. This step is exothermic.

-

Precipitation: Upon acidification, a white precipitate should form. Stir the resulting slurry at room temperature for 1 hour.

-

Isolation: Add anhydrous diethyl ether (150 mL) to the slurry to ensure complete precipitation of the product.

-

Filtration: Collect the white solid by vacuum filtration. Wash the solid with two portions of diethyl ether (25 mL each) to remove soluble impurities.

-

Drying: Dry the collected solid under high vacuum to yield this compound.

Mechanistic Considerations

A deeper understanding of the reaction mechanism allows for better troubleshooting and optimization. The key transformations are visualized below.

Caption: Key mechanistic steps in the synthesis.

Characterization, Storage, and Further Applications

Self-Validating Protocol:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching small aliquots.

-

Structural Verification: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (148.36 g/mol for the salt).[7]

-

¹¹B NMR: A broad singlet between 20-30 ppm is characteristic of a tri-coordinate boronic acid.

-

Storage and Stability: this compound is an irritant and should be handled with care.[8] For long-term stability, the compound must be stored in an inert atmosphere (under Argon or Nitrogen) in a freezer at or below -20°C.[8][9] This prevents degradation and the formation of boroxines.

Applications in Synthesis: The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylimidazoles, a common scaffold in medicinal chemistry.[2][8] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] The boronic acid must first be activated by a base to form a boronate species, which then participates in the transmetalation step with the palladium center.[10]

References

- This compound. Vulcanchem.

- IMIDAZOLE-2-BORONIC ACID. ChemBK.

-

Suzuki reaction. Wikipedia. [Link]

-

This compound | C3H6BClN2O2 | CID 52911308. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Process for the preparation of boronic acid intermediates.

- Process for the preparation of boronic acid intermediates.

-

This compound. Molecular Database (Moldb). [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 6. CA2910541C - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 7. This compound | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (1919022-57-3) for sale [vulcanchem.com]

- 9. chembk.com [chembk.com]

- 10. Suzuki Coupling [organic-chemistry.org]

(1H-Imidazol-2-yl)boronic acid hydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of (1H-Imidazol-2-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile reagent of significant interest in medicinal chemistry and organic synthesis, primarily for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The integrity of this reagent is paramount for the reproducibility and success of these sensitive chemical transformations. However, like many boronic acids, it is susceptible to degradation, which can compromise experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its integrity, ensuring its effective use in research and development.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids are a cornerstone of modern synthetic chemistry due to their reactivity, low toxicity, and functional group tolerance.[3] this compound, in particular, offers a unique building block for introducing the imidazole moiety, a common pharmacophore, into complex molecules.[4] Despite their utility, the stability of boronic acids is a well-documented challenge. Several degradation pathways, including oxidation, protodeboronation, and polymerization, can occur under common laboratory conditions, leading to diminished reagent purity and failed reactions.[5][6] The hydrochloride salt form of (1H-Imidazol-2-yl)boronic acid is intended to improve its handling and stability characteristics compared to the free base. Nevertheless, stringent storage and handling protocols are essential to preserve its chemical integrity. This guide elucidates the causal factors behind its instability and provides field-proven protocols to mitigate degradation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and use.

| Property | Value | Reference |

| CAS Number | 1919022-57-3 | [7][8] |

| Molecular Formula | C₃H₆BClN₂O₂ | [9] |

| Molecular Weight | 148.36 g/mol | [8][9] |

| Appearance | White crystalline solid | [10] |

| Solubility | Soluble in water | [10] |

| Primary Applications | Suzuki-Miyaura coupling, chemical sensing | [1] |

Core Mechanisms of Boronic Acid Degradation

The instability of boronic acids stems from the electron-deficient nature of the boron atom. Understanding these fundamental degradation pathways is critical for designing effective storage strategies. Heterocyclic boronic acids, such as the imidazole derivative, are known to be particularly susceptible to decomposition.[5][6]

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture, heat, and the presence of acids or bases.

-

Oxidation: The boronic acid moiety is susceptible to oxidation, particularly in solution, yielding the corresponding alcohol (in this case, an imidazol-2-ol derivative) and boric acid.[11] This pathway is a significant concern in biological contexts or when exposed to atmospheric oxygen over time.[11]

-

Trimerization (Anhydride Formation): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is reversible in the presence of water but can sequester the active monomeric form of the reagent.

Caption: General degradation pathways for boronic acids.

Key Factors Influencing Stability

The stability of this compound is not intrinsic but is a function of its environment. The following factors are critical to control.

-

Temperature: Elevated temperatures accelerate all degradation pathways. The supplier recommendation for storage in a freezer at or below -20°C is based on the need to minimize thermal decomposition and maintain long-term stability.[1][8][10] Cold-chain transportation is required to prevent degradation before it reaches the laboratory.[1]

-

Moisture: Water is a reactant in protodeboronation and can facilitate other decomposition processes.[12][13] As a hydrochloride salt, the compound may be hygroscopic. Absorbed moisture can lead to clumping and significantly accelerate the degradation of the material, even at low temperatures.

-

Atmosphere: The presence of atmospheric oxygen is a primary driver of oxidative degradation. For this reason, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to displace oxygen and preserve the reagent's integrity.[1]

-

pH in Solution: In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[3] The pH of the solution dictates this equilibrium, which in turn affects both stability and reactivity in coupling reactions. The hydrochloride salt provides a slightly acidic character in solution, which can influence this equilibrium.

Recommended Storage and Handling Protocols

Adherence to a strict protocol is a self-validating system for ensuring reagent quality and experimental reproducibility.

Storage Conditions Summary

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C or below in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). | Minimizes thermal degradation, oxidation, and hydrolysis.[1][10] |

| Short-Term Storage | For frequent use, store in a desiccator inside a freezer to minimize moisture ingress during temperature cycling. | Protects from atmospheric moisture which is the primary short-term threat. |

| In-Solution Storage | Not recommended. Prepare solutions fresh for each experiment. | Boronic acids are significantly less stable in solution, where degradation pathways like hydrolysis and oxidation are accelerated. |

Laboratory Handling Workflow

Improper handling during weighing and dispensing can introduce more atmospheric moisture and oxygen than months of storage. The following workflow is mandatory for preserving the compound's integrity.

Caption: Recommended workflow for handling the solid reagent.

Assessing Reagent Stability: A Self-Validating Protocol

Trust in a reagent's quality should be periodically verified. A simple stability study can confirm the integrity of a stored batch, especially if reaction yields have unexpectedly decreased. The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis during reversed-phase HPLC analysis.[13][14]

Protocol: HPLC-MS Time-Course Stability Assessment

Objective: To quantify the purity of this compound and detect the formation of its primary degradant (imidazole via protodeboronation).

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Reference standard for Imidazole (if available)

-

HPLC-MS system with a C18 column (low silanol activity columns are preferred to minimize on-column hydrolysis[14])

Methodology:

-

Time Point Zero (T₀) Sample Preparation:

-

Carefully weigh ~1 mg of the boronic acid.

-

Dissolve in a known volume (e.g., 1 mL) of a 50:50 ACN/Water mixture to create a stock solution. Note: Work quickly to minimize degradation in solution.

-

Immediately dilute to a working concentration (e.g., 10 µg/mL) using the same diluent.

-

Inject immediately onto the HPLC-MS system.

-

-

Forced Degradation Sample (Optional but Recommended):

-

To a small aliquot of the stock solution, add a drop of dilute base (e.g., NH₄OH) and let it stand for 1 hour at room temperature. This will accelerate degradation and help identify the retention time of the imidazole degradant.

-

-

HPLC-MS Analysis:

-

Column: C18, e.g., Waters XTerra MS C18[14]

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min

-

Detection: UV (e.g., 210 nm) and MS (Positive Ion Electrospray).

-

MS Monitoring: Monitor for the mass-to-charge ratio (m/z) of the parent compound and the expected protodeboronated product (Imidazole, C₃H₄N₂).

-

-

Data Interpretation:

-

At T₀, the chromatogram should show a major peak corresponding to the parent compound.

-

Calculate the area % purity. A high-quality reagent should be >95% pure.

-

Analyze the forced degradation sample to confirm the retention time and mass of the imidazole peak.

-

If the purity of the T₀ sample is low or a significant imidazole peak is present, the reagent has likely degraded in storage.

-

Consequences of Improper Storage

Using degraded this compound has direct and detrimental consequences for research outcomes:

-

Inaccurate Stoichiometry: The actual amount of active reagent is lower than the weighed mass, leading to incomplete reactions.

-

Failed Reactions: Insufficient active boronic acid can completely halt catalytic cycles like the Suzuki-Miyaura coupling.

-

Byproduct Formation: Degradation products can introduce impurities into the reaction mixture, complicating purification and analysis.

-

Poor Reproducibility: The primary cause of non-reproducible results is often the use of reagents of inconsistent quality.

Conclusion

This compound is an invaluable tool in chemical synthesis, but its utility is directly linked to its purity. Its stability is critically dependent on strict control of temperature, moisture, and atmospheric oxygen. By implementing the recommended storage protocols—specifically, freezer storage at -20°C under an inert atmosphere—and adhering to careful handling workflows, researchers can protect the integrity of this reagent. Periodic analytical verification provides a final layer of quality control, ensuring that experimental results are both reliable and reproducible.

References

- This compound - 1919022-57-3 - Vulcanchem.

- This compound | 1919022-57-3 - Sigma-Aldrich.

- This compound | 1919022-57-3 - Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 1919022-57-3 | (1H-Imidazol-2-yl)

- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Public

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.

- SAFETY D

- Boronic acid with high oxidative stability and utility in biological contexts - PNAS.

- This compound | C3H6BClN2O2 | CID 52911308 - PubChem.

- SAFETY D

- SAFETY D

- IMIDAZOLE-2-BORONIC ACID - ChemBK.

- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.

- (PDF)

- Biodegradability of imidazole structures.

- 1919022-57-3|this compound|BLD Pharm.

- ASAP (As Soon As Publishable)

- Metabolism of imidazole by a pseudomonad - PubMed.

- This compound - CymitQuimica.

- This compound | 1919022-57-3 - Sigma-Aldrich.

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig

Sources

- 1. This compound (1919022-57-3) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1919022-57-3 [sigmaaldrich.com]

- 8. 1919022-57-3 | this compound - Moldb [moldb.com]

- 9. This compound | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(1H-Imidazol-2-yl)boronic acid hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (1H-Imidazol-2-yl)boronic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organoboron compound of increasing importance in medicinal chemistry and synthetic applications, particularly as a building block in Suzuki-Miyaura cross-coupling reactions.[1] The successful application of this reagent—from reaction setup and workup to its use in biological screening assays—is fundamentally governed by its solubility characteristics. This guide provides a comprehensive examination of the physicochemical principles influencing the solubility of this compound. We present authoritative, field-proven protocols for determining both thermodynamic and kinetic solubility, detail robust analytical quantification techniques, and discuss the critical factors that researchers must control to achieve accurate and reproducible data.

Introduction: Why Solubility is a Critical Parameter

Aqueous solubility is a paramount physicochemical parameter for any compound intended for biological application.[2] For this compound, understanding its solubility profile is essential for:

-

Reaction Chemistry: Ensuring efficient concentration for synthetic reactions and preventing precipitation during workup or purification.

-

Biological Assays: Low solubility can lead to compound precipitation in assay buffers, resulting in unreliable and artificially low potency measurements.[3] A common goal for drug discovery compounds is a solubility of >60 µg/mL.[4]

-

Formulation Development: For in vivo studies, achieving a suitable concentration in a biocompatible vehicle is critical for assessing pharmacokinetics and efficacy.[4][5]

This molecule possesses distinct structural features that create a complex solubility profile: a weakly acidic boronic acid group, a basic imidazole ring, and its formulation as a hydrochloride salt. This guide will deconstruct these elements to provide a predictive and practical framework for its handling.

Physicochemical Foundations of Solubility

The solubility of this compound is not a single value but a function of its environment. The key influencing factors are its molecular structure and the properties of the solvent system (e.g., pH, temperature, composition).

Structural Considerations

-

Imidazole Ring: The imidazole moiety (pKa of the conjugate acid is ~7) can be protonated or neutral depending on the pH, significantly impacting polarity and hydrogen bonding capacity.[6][7]

-

Boronic Acid Group: Boronic acids are Lewis acids that can exist in a neutral, trigonal form (B(OH)₂) or, at higher pH, as an anionic, tetrahedral boronate species (B(OH)₃⁻).[8] The pKa for this transition is typically between 8 and 10 for arylboronic acids.[8]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its solubility in aqueous media at neutral to acidic pH by ensuring the imidazole ring is protonated.

-

Boroxine Formation: A critical and often overlooked characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines.[9][10] These species are significantly less polar and, consequently, less soluble in aqueous media. This equilibrium can complicate solubility measurements, particularly during thermodynamic assays where long incubation times are used.[9]

The Critical Role of pH

The pH of the aqueous medium is arguably the most dominant factor controlling solubility. The interplay between the pKa of the imidazole ring and the boronic acid group creates a zwitterionic potential, leading to a pH-solubility profile where solubility is lowest at the isoelectric point and increases at both lower and higher pH values.

Impact of Temperature and Solvent

Like most solids, the solubility of this compound is expected to be endothermic, increasing with temperature in most solvents.[11][12] Qualitative data suggests the compound has high solubility in water and dissolves in various organic solvents.[13] Based on the behavior of analogous compounds like imidazole hydrochloride and methylboronic acid, high solubility is expected in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO).[7][14]

Experimental Determination of Solubility

A crucial distinction in solubility science is between thermodynamic and kinetic measurements. The choice of assay depends on the stage of research and the question being asked.

-

Thermodynamic Solubility (TS): This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent for an extended period (e.g., >24 hours).[15] It is the gold standard for lead optimization and preformulation, as it represents the maximum concentration achievable under equilibrium conditions.[5]

-

Kinetic Solubility (KS): This is a high-throughput measurement of the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[4][16] The incubation times are short (1-2 hours).[3] KS is invaluable for the rapid screening of large compound libraries in early drug discovery to flag potential issues.[2][17]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for determining equilibrium solubility. It relies on achieving a saturated solution at equilibrium, separating the undissolved solid, and quantifying the dissolved analyte.[18]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. Expertise & Experience: Using a significant excess of solid ensures that the solution reaches saturation and remains so even if there is minor degradation over the incubation period.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. Trustworthiness: A 24-hour incubation is typically sufficient to reach equilibrium for most compounds. For boronic acids, it's a balance; longer times ensure dissolution equilibrium but may also shift the boroxine equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter plate or centrifuge at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid. Trustworthiness: This step is critical. Incomplete removal of solid particulates will lead to a gross overestimation of solubility.

-

Sample Dilution: Immediately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) against a calibration curve prepared from a known stock solution.

Protocol 2: High-Throughput Kinetic Solubility

This method is designed for speed and is well-suited for early-stage discovery where many compounds are compared.[16]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO). Expertise & Experience: Keeping the final DMSO concentration low (typically ≤2%) is crucial, as DMSO itself is a powerful solubilizer and can inflate the measured aqueous solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[2][17]

-

Precipitate Removal: Use a 96-well filter plate (e.g., Millipore MultiScreen®) and vacuum to separate the precipitated solid from the soluble compound.[2]

-

Quantification: Analyze the clear filtrate. For high-throughput analysis, UV-Vis spectroscopy using a plate reader is common. For greater accuracy and for compounds lacking a strong chromophore, LC-MS analysis is preferred.[2][3]

Analytical Quantification: Achieving Accurate Measurements

The final step in any solubility assay is the accurate determination of the compound's concentration in the saturated solution.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

This is the reference method for accurate quantification due to its high sensitivity and selectivity.[19] It is particularly useful for analyzing complex mixtures or when the compound has a poor UV chromophore.[20] A validated method would involve a short gradient separation on a C18 column with detection via mass spectrometry, offering excellent precision (RSD <2.0%) and recovery (97-106%).[20]

UV-Vis Spectrophotometry

For high-throughput kinetic solubility, direct UV-Vis analysis is often employed.[3][17] This method is fast but requires that the compound has a distinct chromophore and that no interfering substances are present in the buffer. A full calibration curve must be generated to convert absorbance units to concentration.

| Analytical Technique | Key Advantages | Key Disadvantages |

| UPLC-MS/MS | High sensitivity and selectivity; suitable for complex matrices; not reliant on a chromophore.[19] | Lower throughput; requires more complex instrumentation. |

| UV-Vis Spectroscopy | High throughput; simple instrumentation.[18] | Requires a UV chromophore; susceptible to interference from buffer components or impurities. |

Summary of Expected Solubility Behavior and Data

While specific, peer-reviewed quantitative solubility data for this compound is not widely published, a qualitative and predictive summary can be constructed based on its chemical properties and data from analogous structures.

| Condition | Parameter | Expected Effect on Solubility | Rationale |

| pH | pH < 6 | High | The imidazole ring is fully protonated, maximizing polarity and interaction with water. |

| pH 7-8 (Physiological) | Moderate to Low | Nearing the isoelectric point as the imidazole becomes partially deprotonated. | |

| pH > 10 | High | The boronic acid group is converted to the anionic boronate, increasing aqueous solubility.[8] | |

| Solvent | Polar Protic (Water, Methanol) | High | Excellent potential for hydrogen bonding with both the imidazole and boronic acid moieties.[7][13] |

| Polar Aprotic (DMSO, Acetonitrile) | Moderate to High | Good dipole-dipole interactions are possible.[14] | |

| Nonpolar (Hexane, Toluene) | Very Low | The molecule's polarity and hydrogen bonding capacity are mismatched with nonpolar solvents. | |

| Temperature | Increase | Increase | The dissolution process is typically endothermic for solid solutes.[12] |

| Additives | Diols (e.g., Mannitol) | Increase | Formation of more soluble boronate esters can shift the equilibrium away from the less soluble free acid and boroxine forms.[8] |

Conclusion

The solubility of this compound is a complex interplay of pH-dependent ionization, temperature, solvent choice, and the inherent tendency of boronic acids to form less soluble anhydrides. For researchers in drug development and organic synthesis, a purely theoretical approach is insufficient. The robust, validated protocols for thermodynamic and kinetic solubility measurement provided herein offer a clear path to generating reliable, context-appropriate data. By understanding the underlying physicochemical principles and executing these experimental workflows with precision, scientists can effectively manage the solubility challenges associated with this valuable chemical entity, ensuring the integrity of their synthetic and biological research.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Note: While the direct link is to a PubMed abstract, the core concepts are widely discussed in the provided search results.) Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Kunimasa, S., et al. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. SUMITOMO KAGAKU, 2012. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available from: [Link]

-

Royal Society of Chemistry. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

ChemBK. IMIDAZOLE-2-BORONIC ACID. Available from: [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. Available from: [Link]

-

ResearchGate. Effect of temperature on boric acid dissociation as function of pH. Available from: [Link]

-

ResearchGate. Effect of the temperature on water solubility and the first dissociation constant K a of boric acid. Available from: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Current Synthetic & Systems Biology. Available from: [Link]

Sources

- 1. This compound (1919022-57-3) for sale [vulcanchem.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. longdom.org [longdom.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

- 14. benchchem.com [benchchem.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. benchchem.com [benchchem.com]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling and Application of (1H-Imidazol-2-yl)boronic acid hydrochloride

This guide provides an in-depth overview of the essential safety protocols and handling procedures for (1H-Imidazol-2-yl)boronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the responsible and effective use of this valuable chemical reagent.

Section 1: Chemical and Physical Identity

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal and organic chemistry.[1] Its utility is particularly notable in Suzuki coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[1] A comprehensive understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₃H₆BClN₂O₂ | PubChem[2] |

| Molecular Weight | 148.36 g/mol | PubChem[2] |

| CAS Number | 1919022-57-3 | Sigma-Aldrich[3][4] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | -20°C, under inert atmosphere | Vulcanchem[1] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

-

Hazard Statements:

The imidazole moiety itself can present corrosive hazards and potential reproductive toxicity, warranting a cautious approach to handling.

Logical Flow for Risk Mitigation

Caption: Risk mitigation workflow for handling this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a contained workspace and protects the researcher from airborne dust and vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with this compound.

| PPE Item | Specifications and Rationale |

| Eye Protection | Chemical safety goggles are mandatory to prevent contact with the eyes. A face shield should be worn in situations with a higher risk of splashing. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound. |

| Skin and Body Protection | A lab coat should be worn to protect against skin contact. Additional protective clothing may be necessary depending on the scale of the operation. |

Section 4: Safe Handling, Storage, and Transportation

The stability of boronic acids is a critical consideration for their effective use and safe storage. They are susceptible to decomposition pathways such as protodeboronation and oxidation.

Handling

-

Precautionary Statements:

-

Avoid the formation of dust and aerosols.

-

Ensure adequate ventilation.

-

Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is paramount to maintaining the integrity of this compound.

-

Storage Conditions: Store in a tightly sealed container in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Rationale: The cold temperature and inert atmosphere mitigate the risk of thermal degradation and oxidation.

Transportation

Due to its thermal sensitivity, this compound requires cold-chain transportation to prevent degradation during transit.[1]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |

Spill Response

-

Small Spills:

-

Ensure the area is well-ventilated and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for proper disposal.

-

Clean the spill area with a suitable solvent and decontaminate.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Emergency Response Workflow

Caption: Step-by-step workflow for responding to emergencies involving this compound.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect unused reagent and contaminated materials (e.g., weigh paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste.

-

Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected as hazardous waste. After decontamination, the container can be disposed of according to institutional guidelines.

Under no circumstances should this chemical or its solutions be disposed of down the drain. Always consult with your institution's EHS department for specific disposal protocols.

Section 7: Conclusion

This compound is a valuable tool in chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties and associated hazards. By adhering to the guidelines outlined in this document, researchers can minimize risks and foster a culture of safety in the laboratory.

References

-

This compound | C3H6BClN2O2 | CID 52911308 - PubChem. [Link]

-

IMIDAZOLE-2-BORONIC ACID - ChemBK. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

Sources

An In-depth Technical Guide on the Physical and Chemical Properties of Imidazole Boronic Acids